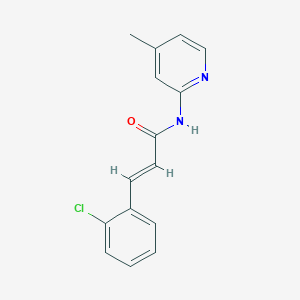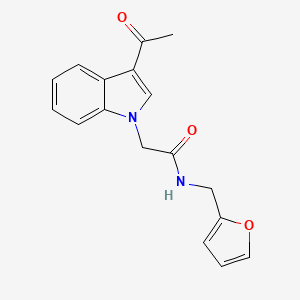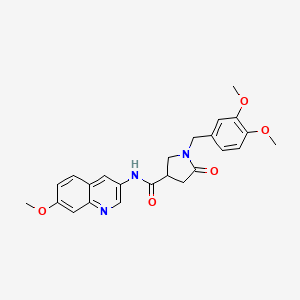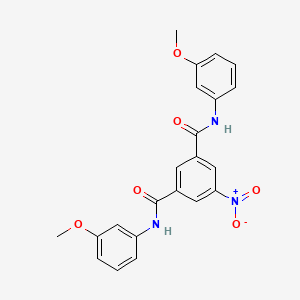![molecular formula C17H20N4O4 B11016816 N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine](/img/structure/B11016816.png)
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone moiety linked to a cyclohexyl group, which is further connected to a glycine residue. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the benzotriazinone ring through a cyclization reaction involving appropriate starting materials. This is followed by the introduction of the cyclohexyl group via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the cyclohexyl-benzotriazinone intermediate with glycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The benzotriazinone moiety can be oxidized to form corresponding oxides.
Reduction: Reduction of the benzotriazinone ring can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazinone oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The benzotriazinone moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. Additionally, the compound may influence signaling pathways by binding to specific receptors or enzymes, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)glycine
- N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclopentyl}carbonyl)glycine
Uniqueness
N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)glycine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to exhibit different reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C17H20N4O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H20N4O4/c22-15(23)9-18-16(24)12-7-5-11(6-8-12)10-21-17(25)13-3-1-2-4-14(13)19-20-21/h1-4,11-12H,5-10H2,(H,18,24)(H,22,23) |
InChI Key |
JWPROVFPLONLBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methyl-4-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11016734.png)


![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11016760.png)
![2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide](/img/structure/B11016762.png)
![5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester](/img/structure/B11016769.png)
![2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11016770.png)

![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate](/img/structure/B11016783.png)
![N-[4-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B11016789.png)
![1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11016790.png)



